molecular formula C16H25N7O B5412442 N~2~-(2-methoxyethyl)-N~4~-[2-(1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine

N~2~-(2-methoxyethyl)-N~4~-[2-(1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine

Cat. No.: B5412442
M. Wt: 331.42 g/mol
InChI Key: FCWSSGZUCHKLLD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimido[4,5-d]azepine core would likely contribute to the rigidity of the molecule, while the methoxyethyl and ethylamine substituents would add some flexibility .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms and the methoxy group could potentially affect its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use. If it’s intended to be used as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

2-N-(2-methoxyethyl)-4-N-[2-(1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N7O/c1-24-9-8-19-16-22-14-4-6-17-5-3-13(14)15(23-16)18-7-2-12-10-20-21-11-12/h10-11,17H,2-9H2,1H3,(H,20,21)(H2,18,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWSSGZUCHKLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC2=C(CCNCC2)C(=N1)NCCC3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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